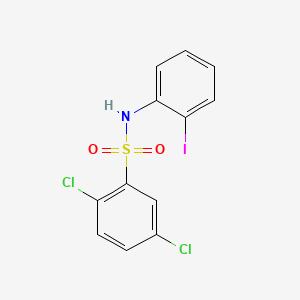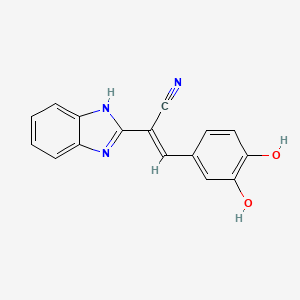
2,5-dichloro-N-(2-iodophenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-(2-iodophenyl)benzenesulfonamide, also known as DCIBS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DCIBS is a sulfonamide derivative that has been synthesized using various methods, and it has been found to have promising applications in the fields of medicine, biology, and chemistry.
Aplicaciones Científicas De Investigación
2,5-dichloro-N-(2-iodophenyl)benzenesulfonamide has been found to have promising applications in the field of scientific research, including its use as a fluorescent probe for the detection of proteins and enzymes. This compound has also been used as a tool for studying the effects of sulfonamide derivatives on biological systems. Additionally, this compound has been found to have potential applications in the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 2,5-dichloro-N-(2-iodophenyl)benzenesulfonamide is not fully understood, but it is believed to act as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity and the induction of apoptosis in cancer cells. This compound has also been found to have anti-inflammatory and anti-bacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-dichloro-N-(2-iodophenyl)benzenesulfonamide has several advantages for use in lab experiments, including its fluorescent properties, which make it a useful probe for the detection of proteins and enzymes. This compound is also relatively easy to synthesize and purify. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for research on 2,5-dichloro-N-(2-iodophenyl)benzenesulfonamide, including its use as a tool for studying the effects of sulfonamide derivatives on biological systems. This compound could also be further developed as a fluorescent probe for the detection of specific proteins and enzymes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the development of new drugs for the treatment of various diseases.
In conclusion, this compound is a promising chemical compound that has gained significant attention in the field of scientific research. Its unique properties and potential applications make it a valuable tool for studying biological systems and developing new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of scientific research.
Métodos De Síntesis
2,5-dichloro-N-(2-iodophenyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-iodoaniline in the presence of a base such as triethylamine. Another method involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-iodophenylamine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography.
Propiedades
IUPAC Name |
2,5-dichloro-N-(2-iodophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2INO2S/c13-8-5-6-9(14)12(7-8)19(17,18)16-11-4-2-1-3-10(11)15/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKXNVKIPKYTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2INO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6022409.png)
![6-chloro-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B6022416.png)
![2-[4-(1,4-dithiepan-6-yl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6022421.png)
![N-cyclopentyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6022427.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6022446.png)


![1-(2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethyl)piperidine](/img/structure/B6022470.png)
![1-(3-methoxybenzyl)-N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinamine](/img/structure/B6022477.png)

![N-[1-(2-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B6022490.png)
![3-pyridinyl[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methanone](/img/structure/B6022491.png)
![2-(1-[(5-methyl-2-furyl)methyl]-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6022507.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methylphenyl)amino]methylene}propanamide](/img/structure/B6022522.png)